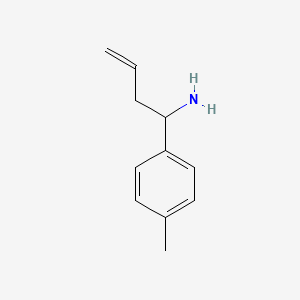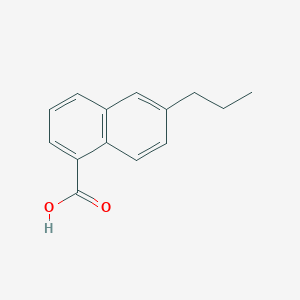
6-Propylnaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propylnaphthalene-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a naphthalene ring substituted with a propyl group at the sixth position and a carboxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylnaphthalene-1-carboxylic acid can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-propylnaphthalene. The resulting compound is then oxidized using potassium permanganate to introduce the carboxyl group at the first position.
Grignard Reaction: Another approach involves the reaction of 6-bromonaphthalene with propylmagnesium bromide to form 6-propylnaphthalene, followed by oxidation with potassium permanganate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various derivatives, depending on the oxidizing agent and conditions used.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major Products:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Functionalized naphthalene derivatives.
Scientific Research Applications
6-Propylnaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Propylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the propyl group, resulting in different chemical and physical properties.
6-Methylnaphthalene-1-carboxylic acid: Contains a methyl group instead of a propyl group, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-propylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H14O2/c1-2-4-10-7-8-12-11(9-10)5-3-6-13(12)14(15)16/h3,5-9H,2,4H2,1H3,(H,15,16) |
InChI Key |
SLKFRLQWRFWEBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


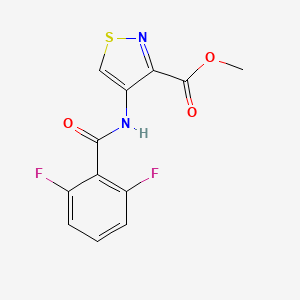
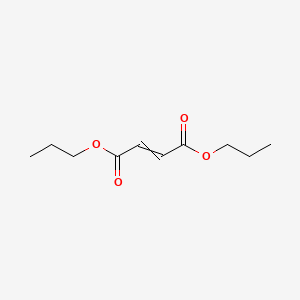
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
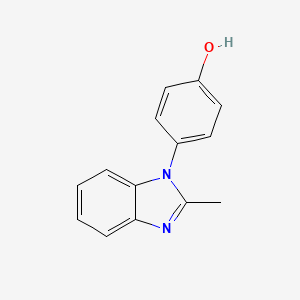
![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)
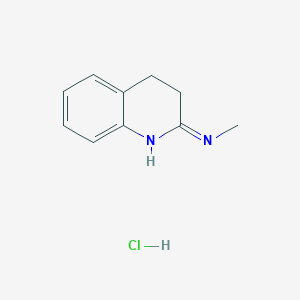

![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
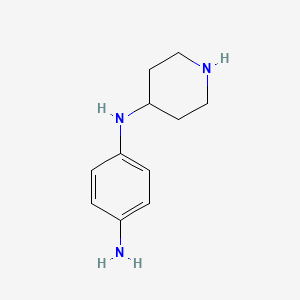
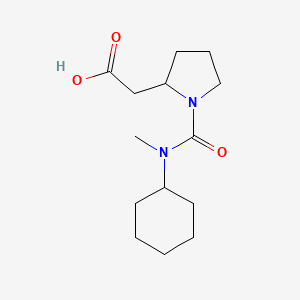
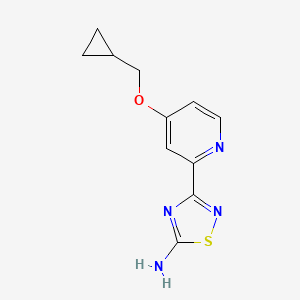
![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)
